molecular formula C9H7BrN4S B3889351 4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3889351
M. Wt: 283.15 g/mol
InChI Key: BPJDVCYIMVDSFB-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C9H7BrN4S and its molecular weight is 283.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.95748 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione and similar triazole derivatives have demonstrated significant potential in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting mild steel in acidic environments. Electrochemical measurements and weight loss methods revealed that these derivatives act as effective inhibitors, adhering to the metal surface in accordance with the Langmuir adsorption model. Their inhibition efficiency has been shown to follow a specific order, with some derivatives showing better performance than others. This application is vital in industries where metal corrosion can lead to significant economic losses and safety hazards (Merimi et al., 2019).

Antitumor Activity

Research on certain azomethine derivatives of triazole, closely related to this compound, has indicated potential in the field of antitumor activity. These compounds, especially when complexed with metals like copper(I) and zinc(II), have shown promise in this area. The synthesis of such compounds and their structural characterization open up new possibilities in the development of antitumor agents (Ghammamy & Sedaghat, 2013).

Material Science and Molecular Docking

In material science, triazole derivatives have been utilized for their properties in improving the morphology of various surfaces. Studies involving optical microscopy have pointed out enhanced surface morphology in the presence of these inhibitors. Additionally, the docking of these compounds with specific receptors has provided insights into their potential inhibitory action, which can be crucial in various biochemical and industrial applications (Nayak & Poojary, 2019).

Properties

IUPAC Name

4-[(E)-(4-bromophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4S/c10-8-3-1-7(2-4-8)5-12-14-6-11-13-9(14)15/h1-6H,(H,13,15)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJDVCYIMVDSFB-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NNC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NNC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
4-[(4-bromobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.